METHYL 5-CYANO-6-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE
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Overview
Description
METHYL 5-CYANO-6-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-CYANO-6-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include nucleophilic substitution, condensation, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures efficient production with minimal waste. Industrial methods also focus on the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-CYANO-6-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the replacement of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 5-CYANO-6-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 5-CYANO-6-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL 5-CYANO-6-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE include:
- Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate
- Methyl 2-(4-fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate
- Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H24FN3O4S |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
methyl 5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C25H24FN3O4S/c1-14(2)15-4-6-16(7-5-15)21-19(12-27)24(29-23(31)22(21)25(32)33-3)34-13-20(30)28-18-10-8-17(26)9-11-18/h4-11,14,21-22H,13H2,1-3H3,(H,28,30)(H,29,31) |
InChI Key |
YSXDZGRGVLZFMP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)F)C(=O)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)F)C(=O)OC |
Origin of Product |
United States |
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